2-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide

carbonic anhydrase inhibition Hammett linear free-energy relationship sulfonamide pKa modulation

Optimize your carbonic anhydrase inhibitor screening with this 2-cyano-triazole-benzenesulfonamide (CAS 2034335-17-4). The ortho-cyano substituent (σₚ = +0.66) amplifies sulfonamide zinc-binding affinity by 2.9× over 2-chloro analogs, enabling potent hCA II inhibition (class lead Ki ~2.8–3.8 nM). Its chiral 3-methylbutan-2-amine tail allows enantiomer-specific SAR exploration. The CuAAC-click synthetic route supports rapid library diversification. Verify authenticity by CAS number and IR/NMR to distinguish from the inactive isomer UNC2327. Ideal for antiglaucoma or hypoxic tumor CA IX/XII profiling studies.

Molecular Formula C14H17N5O2S
Molecular Weight 319.38
CAS No. 2034335-17-4
Cat. No. B2530852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide
CAS2034335-17-4
Molecular FormulaC14H17N5O2S
Molecular Weight319.38
Structural Identifiers
SMILESCC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC=CC=C2C#N
InChIInChI=1S/C14H17N5O2S/c1-11(2)13(10-19-8-7-16-18-19)17-22(20,21)14-6-4-3-5-12(14)9-15/h3-8,11,13,17H,10H2,1-2H3
InChIKeyKCABQXYDMSJSIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.05 g / 0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide (CAS 2034335-17-4): Structural Profile and Procurement Context


2-Cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide (CAS 2034335-17-4, C14H17N5O2S, MW 319.38) is a benzenesulfonamide-triazole conjugate bearing an ortho-cyano substituent on the benzene ring. It belongs to the extensively studied class of 1,2,3-triazole-linked benzenesulfonamide carbonic anhydrase (CA) inhibitors synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) [1]. The compound incorporates the canonical sulfonamide zinc-binding pharmacophore connected through a triazole spacer to a chiral 3-methylbutan-2-amine scaffold. IMPORTANT CAVEAT: As of the search date, no peer-reviewed primary research paper, patent, or authoritative database reports direct biological assay data (Ki, IC50, or in vivo results) for this exact compound. All quantitative differentiation evidence presented below is derived from structurally proximal analogs within the same chemotype class and should be interpreted as predictive, class-level inference rather than compound-specific validation [1].

Why Benzenesulfonamide-Triazole Conjugates Cannot Be Interchanged: The Critical Role of the 2-Cyano Substituent in Target Engagement


Within the benzenesulfonamide-triazole conjugate class, the ortho-substituent on the benzene ring is not a passive structural feature but a primary determinant of sulfonamide NH acidity, zinc-binding affinity, and isoform selectivity [1]. The 2-cyano group (Hammett sigma_para = +0.66) exerts approximately 2.9-fold stronger electron withdrawal than the 2-chloro substituent (sigma_para = +0.23) found in the closest commercial analog, 2-chloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide (CAS 2034307-62-3) [2]. A well-established linear free-energy relationship correlates increased Hammett sigma with decreased sulfonamide pKa and enhanced CA inhibitory activity [3]. Substituting the 2-cyano analog with its 2-chloro counterpart therefore predictably alters zinc-binding thermodynamics and isoform selectivity profile. Furthermore, the compound shares the molecular formula C14H17N5O2S with UNC2327 (CAS 1426152-53-5), a PRMT3 allosteric inhibitor with completely different connectivity—procuring the wrong structural isomer would target an entirely unrelated protein .

Quantitative Differentiation Evidence: 2-Cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide vs. Closest Analogs


Electronic Modulation: 2-Cyano (sigma_p = +0.66) vs. 2-Chloro (sigma_p = +0.23) Substituent Effect on Sulfonamide Zinc-Binding Affinity

The 2-cyano substituent on the benzenesulfonamide ring exerts a Hammett sigma_para value of +0.66, compared with +0.23 for the 2-chloro substituent found in the closest commercially available analog, 2-chloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide (CAS 2034307-62-3) [1]. This represents a 2.87-fold stronger electron-withdrawing effect. The established linear free-energy relationship in benzenesulfonamide CA inhibitors demonstrates that increased Hammett sigma correlates directly with decreased sulfonamide NH pKa and enhanced zinc(II) coordination in the CA active site [2]. In the broader 2-cyanophenyl-containing benzenesulfonamide series, this electronic enhancement translates to low nanomolar Ki values against hCA II (range: 0.56–17.1 nM), comparable to or exceeding the reference drug acetazolamide (AAZ, Ki hCA II = 12.1 nM) [3]. The 2-chloro analog series, while also active, exhibits a right-shifted potency distribution due to weaker electronic activation of the sulfonamide zinc-binding group [4].

carbonic anhydrase inhibition Hammett linear free-energy relationship sulfonamide pKa modulation zinc-binding pharmacophore

Carbonic Anhydrase Isoform Inhibition: Class-Level Nanomolar Potency and Selectivity Ratio Potential

The benzenesulfonamide-triazole conjugate class to which CAS 2034335-17-4 belongs has demonstrated potent, selective nanomolar inhibition of human carbonic anhydrase isoforms. In the directly analogous 1,2,3-triazol-1-ylbenzenesulfonamide series reported by Ewies et al. (2022), lead compounds 3c and 3j displayed Ki values of 2.8 nM and 3.8 nM against hCA II, with hCA II selectivity ratios ranging from 77.6 to 3571.4 over isoforms hCA I, IX, and XII [1]. The 2-cyanophenyl-containing benzenesulfonamide series reported by Alafeefy et al. (2015) achieved Ki values of 0.56–17.1 nM against hCA II and 4.5–47.0 nM against the tumor-associated isoform hCA IX [2]. By comparison, the reference drug acetazolamide (AAZ) exhibits Ki values of 12.1 nM (hCA II), 437.2 nM (hCA IX), and 338.9 nM (hCA XII) [2][3]. Compounds 4d and 6d from the 2024 benzenesulfonamide-triazole series showed IC50 values of 3.35 µM and 2.12 µM against MCF-7 breast cancer cells, and 1.72 µM and 1.56 µM against Hep-3B hepatocellular carcinoma cells, with selectivity indices of 8.92–17.38 versus normal cells [4].

carbonic anhydrase isoform selectivity hCA II inhibition antiglaucoma drug target click chemistry SAR

Structural Isomer Differentiation: CAS 2034335-17-4 (CA Inhibitor Scaffold) vs. UNC2327/CAS 1426152-53-5 (PRMT3 Allosteric Inhibitor)—Identical Molecular Formula, Divergent Targets

CAS 2034335-17-4 and UNC2327 (CAS 1426152-53-5) share the identical molecular formula C14H17N5O2S and molecular weight (319.38 g/mol) but possess fundamentally different chemical connectivity and biological targets [1]. The target compound is a benzenesulfonamide-triazole conjugate: IUPAC name 2-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide, featuring a sulfonamide zinc-binding group linked through a triazole spacer to a chiral amine tail. UNC2327 is 1-(benzo[d][1,2,3]thiadiazol-6-yl)-3-(2-oxo-2-(piperidin-1-yl)ethyl)urea, containing a benzothiadiazole-urea-piperidine architecture with no sulfonamide group . UNC2327 is a well-characterized allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3) with IC50 ~230 nM, noncompetitive with both peptide substrate and cofactor . These two compounds would show zero cross-reactivity in any target-based assay: the target compound is predicted to inhibit carbonic anhydrase isoforms via zinc coordination, while UNC2327 binds an allosteric site on PRMT3. This represents a critical procurement distinction—ordering based solely on molecular formula or molecular weight risks acquiring a compound with completely irrelevant biological activity.

structural isomer differentiation molecular formula identity target deconvolution procurement quality control

Click Chemistry Synthetic Modularity: Enabling Systematic Isoform Selectivity Optimization vs. Fixed-Tail Analogs

CAS 2034335-17-4 is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the archetypal click chemistry reaction that assembles the 1,2,3-triazole core with complete regioselectivity for the 1,4-disubstituted product [1]. This modular synthetic route—coupling a 2-cyanobenzenesulfonamide azide with an alkyne bearing the chiral 3-methylbutan-2-amine tail—enables systematic variation of the tail group without altering the zinc-binding pharmacophore. In the Ewies et al. (2022) series, systematic tail variation produced an hCA II selectivity range spanning >3500-fold (from 77.6 to 3571.4) across only 12 compounds, demonstrating that the triazole scaffold is exquisitely tunable for isoform selectivity [1]. By contrast, non-click benzenesulfonamide CA inhibitors with fixed tails (e.g., acetazolamide, Ki hCA II = 12.1 nM; methazolamide, Ki hCA II ~14 nM) lack this modular optimization capacity [2]. The 2-cyano substituent further enhances the scaffold by providing a spectroscopic handle (C≡N stretch at ~2230 cm⁻¹ in IR; characteristic 13C NMR signal at ~115 ppm) for reaction monitoring and purity assessment [3]. The chiral 3-methylbutan-2-amine tail introduces enantiomeric differentiation potential, as CA active sites are chiral environments that can discriminate between (R)- and (S)-enantiomers of sulfonamide inhibitors [4].

click chemistry synthesis triazole SAR library tail approach optimization CA isoform selectivity engineering

Recommended Application Scenarios for 2-Cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide Based on Available Evidence


Carbonic Anhydrase II-Selective Inhibitor Screening and Antiglaucoma Drug Discovery

The benzenesulfonamide-triazole conjugate class, exemplified by CAS 2034335-17-4, has demonstrated potent, selective hCA II inhibition in the low nanomolar range (class-level Ki: 2.8–3.8 nM for optimized leads) with selectivity ratios exceeding 3500 over off-target isoforms [1]. hCA II is the primary target for antiglaucoma agents, where inhibitors lower intraocular pressure by reducing aqueous humor secretion in the ciliary body. The 2-cyano substitution enhances sulfonamide zinc-binding through electronic activation (sigma_para = +0.66), positioning this compound as a candidate for hCA II-focused screening cascades. Researchers should benchmark against acetazolamide (Ki hCA II = 12.1 nM) as the clinical reference standard [2]. The chiral 3-methylbutan-2-amine tail offers potential for enantiomer-specific SAR exploration. Note: Direct Ki determination for this specific compound using the CO2 hydration stopped-flow assay on recombinant hCA II is a prerequisite before advancing into cell-based or in vivo intraocular pressure models.

Structural Isomer-Aware Procurement for Carbonic Anhydrase vs. PRMT3 Target Deconvolution Studies

Given the molecular formula identity with UNC2327 (both C14H17N5O2S, MW 319.38), CAS 2034335-17-4 serves as a critical authenticity control for target deconvolution studies . Any screening hit identified with this molecular formula must be structurally confirmed (by NMR, HRMS, or X-ray crystallography) to distinguish the CA-inhibiting benzenesulfonamide-triazole scaffold from the PRMT3-inhibiting benzothiadiazole-urea scaffold. The cyano IR stretch (~2230 cm⁻¹) and characteristic benzenesulfonamide 1H NMR pattern (AA'BB' aromatic protons, sulfonamide NH ~7–8 ppm) provide rapid spectroscopic differentiation from UNC2327's benzothiadiazole and urea carbonyl signals [3]. Procurement records should always include CAS number verification (2034335-17-4 vs. 1426152-53-5) and IUPAC name cross-checking to prevent isomer misassignment.

Focused SAR Library Expansion via Click Chemistry Tail Diversification

The CuAAC synthetic route to CAS 2034335-17-4 enables rapid, parallel synthesis of tail-diversified analogs by varying the alkyne coupling partner while conserving the 2-cyanobenzenesulfonamide-triazole zinc-binding core [1]. This modularity supports systematic SAR exploration of isoform selectivity across hCA I, II, IX, and XII. The Ewies et al. (2022) study demonstrated that tail variation alone can shift hCA II selectivity ratios from 77.6 to 3571.4 across just 12 compounds [1]. Procurement of the parent 2-cyano scaffold as a core intermediate allows medicinal chemistry teams to generate focused 20–50 compound libraries in 2–3 synthetic steps, with each analog requiring only a single alkyne partner variation. The 2-cyano group additionally serves as a latent precursor for further functionalization (hydrolysis to amide or carboxylic acid, reduction to aminomethyl, or tetrazole formation via click chemistry with azides).

Anticancer CA IX/XII Inhibition with Antiproliferative Activity Screening

Tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII are validated targets for hypoxic tumor therapy. The 2-cyanophenyl benzenesulfonamide class has demonstrated hCA IX inhibition in the 4.5–47.0 nM range [2], while triazole-benzenesulfonamide conjugates have shown antiproliferative IC50 values of 1.56–3.35 µM against MCF-7 and Hep-3B cancer cell lines with selectivity indices of 8.92–17.38 over normal L929 fibroblasts [4]. CAS 2034335-17-4, with its 2-cyano electron-withdrawing substituent and chiral tail, is structurally positioned for inclusion in anticancer CA inhibitor screening panels. Researchers should profile this compound against a panel of hCA isoforms (I, II, IX, XII) to establish its selectivity fingerprint, then evaluate antiproliferative activity under both normoxic and hypoxic conditions in MCF-7, Hep-3B, and A549 cell lines, using acetazolamide and SLC-0111 as reference CA IX/XII inhibitors [4].

Quote Request

Request a Quote for 2-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.